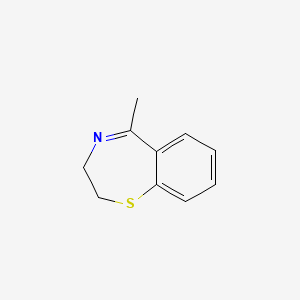

5-Methyl-2,3-dihydro-1,4-benzothiazepine

Description

Structure

3D Structure

Properties

Molecular Formula |

C10H11NS |

|---|---|

Molecular Weight |

177.27 g/mol |

IUPAC Name |

5-methyl-2,3-dihydro-1,4-benzothiazepine |

InChI |

InChI=1S/C10H11NS/c1-8-9-4-2-3-5-10(9)12-7-6-11-8/h2-5H,6-7H2,1H3 |

InChI Key |

KWCPUPKBKKVDSU-UHFFFAOYSA-N |

Canonical SMILES |

CC1=NCCSC2=CC=CC=C12 |

Origin of Product |

United States |

Significance of Benzothiazepine Scaffolds in Heterocyclic Chemistry

Heterocyclic compounds, which incorporate atoms of at least two different elements in their rings, are fundamental to biological processes and pharmaceutical sciences. nih.gov The benzothiazepine (B8601423) scaffold, characterized by a benzene (B151609) ring fused to a seven-membered thiazepine ring containing nitrogen and sulfur, is of paramount importance. nih.govrsc.org This structural motif is a key feature in numerous therapeutic agents, validating its status as a "drug prejudice core" in medicinal chemistry. rsc.org

The significance of this scaffold is underscored by its presence in well-established drugs with diverse applications. For instance, diltiazem (B1670644) and clentiazem (B1222845) are cardiovascular drugs that function as calcium channel blockers, while quetiapine (B1663577) and thiazesim are used for treating central nervous system (CNS) disorders. researchgate.net The versatility of the benzothiazepine core has led to the development of derivatives with a wide spectrum of biological activities, including:

Anticancer nih.gov

Antidiabetic nih.gov

Antiviral nih.gov

Anti-inflammatory nih.gov

Antimalarial nih.gov

CNS depressant nih.gov

Calcium channel antagonism nih.gov

The proven therapeutic applications and the wide-ranging bioactivities of benzothiazepine-based compounds have cemented the scaffold's importance, encouraging chemists to continually synthesize and evaluate new derivatives for novel therapeutic uses. nih.govcrimsonpublishers.com

Distinctive Structural Features and Isomerism of 1,4 Benzothiazepines

The defining feature of a benzothiazepine (B8601423) is the fusion of a benzene (B151609) ring with a seven-membered heterocyclic thiazepine ring. The classification of benzothiazepines depends on the relative positions of the sulfur and nitrogen heteroatoms within this seven-membered ring. This leads to several constitutional isomers, including 1,2-, 1,3-, 1,4-, 1,5-, and 4,1-benzothiazepines. nih.gov The 1,4-benzothiazepine structure specifically places the sulfur atom at position 1 and the nitrogen atom at position 4 of the heterocyclic ring. Furthermore, the degree of saturation in the thiazepine ring can vary, leading to dihydro- or tetrahydro- derivatives. nih.gov

The seven-membered thiazepine ring is not planar and possesses significant conformational flexibility. Like other seven-membered rings, it can adopt several conformations, such as chair, twist-chair, boat, and twist-boat forms. rsc.org Studies on related tetrahydro-1,4-benzothiazepines have shown that these molecules exist as interconverting puckered enantiomorphic (mirror-image) conformers, with the chair-to-chair interconversion having a notable energy barrier. rsc.org This conformational behavior is a critical feature, as the three-dimensional shape of the molecule can profoundly influence its interaction with biological targets.

Rationale for Investigating the 5 Methyl 2,3 Dihydro 1,4 Benzothiazepine Moiety

In drug discovery and medicinal chemistry, the strategic modification of a parent scaffold is a fundamental approach to developing new therapeutic agents. The process often involves adding various functional groups to the core structure to modulate its biological activity, selectivity, and pharmacokinetic properties. nih.gov The investigation of the 5-Methyl-2,3-dihydro-1,4-benzothiazepine moiety is rooted in this established principle of structure-activity relationship (SAR) exploration.

The introduction of a methyl group (–CH₃) is a common and seemingly simple modification that can have profound effects on a molecule's properties:

Electronic Effects: A methyl group is weakly electron-donating, which can subtly change the electron distribution within the molecule, affecting its reactivity and intermolecular interactions.

Pharmacokinetic Profile: Methylation can impact a compound's lipophilicity (fat-solubility), which in turn affects its absorption, distribution, metabolism, and excretion (ADME) profile.

While research literature specifically detailing the rationale for the 5-methyl substitution on the 1,4-benzothiazepine core is limited, the general strategy is well-supported. For example, studies on the synthesis of 1,5-benzothiazepine (B1259763) derivatives have noted that using precursors with methyl groups can lead to excellent product yields. nih.gov Furthermore, research on other benzothiazepine (B8601423) derivatives has shown that the presence of a methyl group on an associated phenyl ring can significantly increase a compound's inhibitory activity against enzymes like tyrosinase. acs.orgresearchgate.net Therefore, the synthesis and evaluation of 5-Methyl-2,3-dihydro-1,4-benzothiazepine is a logical step in the systematic exploration of the benzothiazepine scaffold to discover derivatives with potentially improved or novel biological activities.

Overview of Research Trajectories for 2,3 Dihydro 1,4 Benzothiazepine Derivatives

The 2,3-dihydro-1,4-benzothiazepine core and its derivatives are being actively investigated across several research domains, primarily focused on their potential as modulators of key biological targets.

One significant area of research is their effect on intracellular calcium signaling. Specific 1,4-benzothiazepine derivatives have been designed and synthesized to act as dual-activity agents that can stabilize the closed state of ryanodine (B192298) receptor 2 (RyR2) and stimulate the sarco/endoplasmic reticulum Ca²⁺-ATPase 2a (SERCA2a). semanticscholar.org Both RyR2 and SERCA2a are critical proteins in cardiac calcium cycling, and modulating their function is a therapeutic strategy for cardiovascular diseases.

Another promising trajectory is the development of 1,4-benzothiazepine derivatives as enzyme inhibitors. Although much of the work has focused on the related 1,5-benzothiazepine (B1259763) isomer, these studies provide a strong precedent for exploring the 1,4-isomers for similar activities. For instance, various 2,3-dihydro-1,5-benzothiazepine derivatives have been synthesized and evaluated as potent inhibitors of tyrosinase, an enzyme involved in melanin (B1238610) biosynthesis. acs.orgnih.gov The data from these studies, including specific inhibitory concentrations, highlight the potential of the benzothiazepine (B8601423) scaffold in enzyme inhibition.

Table 1: Tyrosinase Inhibitory Activity of Selected 2,3-dihydro-1,5-benzothiazepine Derivatives This table presents data for the closely related 1,5-isomer to illustrate a typical research trajectory for this class of compounds.

| Compound | Substituents | IC₅₀ (μM) |

|---|---|---|

| Kojic Acid (Standard) | N/A | 16.69 |

| Derivative 2 | 2-(3,4-dimethoxyphenyl), 4-(p-tolyl) | 1.21 |

| Derivative 13 | 2-(4-bromophenyl), 4-(4-chlorophenyl) | 1.34 |

| Derivative 3 | 2-(4-hydroxyphenyl), 4-(p-tolyl) | 10.42 |

| Derivative 6 | 2-(4-chlorophenyl), 4-(p-tolyl) | 12.27 |

Data sourced from ACS Omega. acs.org

Similarly, other derivatives of the 2,3-dihydro-1,5-benzothiazepine scaffold have been investigated as inhibitors of α-glucosidase, an enzyme relevant to the management of diabetes. nih.govacs.org These compounds have demonstrated significant inhibitory potential, often far exceeding that of the standard drug, acarbose.

Table 2: α-Glucosidase Inhibitory Activity of Selected 2,3-dihydro-1,5-benzothiazepine Derivatives This table presents data for the closely related 1,5-isomer to illustrate a typical research trajectory for this class of compounds.

| Compound | IC₅₀ (μM) |

|---|---|

| Acarbose (Standard) | 37.38 |

| Derivative 2B | 2.62 |

| Derivative 6B | 3.63 |

| Derivative 7B | 3.96 |

| Derivative 11B | 10.11 |

Data sourced from ACS Omega. nih.govacs.org

These research avenues demonstrate that the systematic synthesis and biological evaluation of substituted 2,3-dihydro-1,4-benzothiazepines, including the 5-methyl derivative, are part of a broader effort to leverage this versatile scaffold for the development of novel modulators of enzymes and ion channels.

An exploration into the synthesis of 2,3-dihydro-1,4-benzothiazepine and its derivatives reveals a landscape of sophisticated chemical strategies. These methodologies are pivotal for accessing the seven-membered heterocyclic core that is a subject of interest in medicinal and materials chemistry. This article details advanced synthetic routes, focusing on cyclization strategies, multistep approaches, and the development of efficient one-pot and stereoselective reactions.

Computational Chemistry and Molecular Modeling for 2,3 Dihydro 1,4 Benzothiazepines

Molecular Docking Simulations

Molecular docking is a computational method that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor or target protein). This technique is crucial for understanding the structural basis of a compound's biological activity.

Molecular docking simulations have been successfully employed to predict how 2,3-dihydro-1,5-benzothiazepine derivatives bind to various biological targets. For instance, studies on their potential as tyrosinase inhibitors used the crystal structure of mushroom tyrosinase (PDB ID: 2Y9X) to dock a series of synthesized compounds. acs.orgnih.gov The simulations predicted binding energies ranging from -5.28 to -7.58 kcal/mol, indicating favorable and stable interactions within the enzyme's active site. acs.org One of the most potent compounds identified, 2-(3,4-dimethoxyphenyl)-4-(p-tolyl)-2,3-dihydrobenzo[b] nih.govbohrium.comthiazepine, showed a particularly strong binding energy of -7.58 kcal/mol. acs.org

Similarly, in the investigation of these compounds as α-glucosidase inhibitors, docking studies were performed to elucidate binding interactions with the enzyme (PDB ID: 3AJ7). nih.gov These in silico investigations are vital as they help to visualize and confirm the binding poses that lead to the observed inhibitory activity, providing a rationale for why certain derivatives are more potent than others. nih.govnih.gov

| Compound Derivative | Target Protein (PDB ID) | Predicted Binding Energy (kcal/mol) |

|---|---|---|

| 2-(3,4-dimethoxyphenyl)-4-(p-tolyl)-2,3-dihydrobenzo[b] nih.govbohrium.comthiazepine | Mushroom Tyrosinase (2Y9X) | -7.58 |

| Derivative with p-OCH3 substitution | Mushroom Tyrosinase (2Y9X) | -7.40 |

| Derivative with α,β unsaturated carbonyl moiety | Mushroom Tyrosinase (2Y9X) | -6.75 |

| Various 1,5-Benzothiazepine (B1259763) Chalcone (B49325) Derivatives | Zika Virus Helicase (5GJB) | -4.65 to -4.93 |

A critical output of docking simulations is the identification of key amino acid residues within the target's binding pocket that interact with the ligand. For 2,3-dihydro-1,5-benzothiazepine derivatives targeting tyrosinase, docking analyses revealed interactions with several key residues, including histidine (His85, His263), phenylalanine (Phe264), and arginine (Arg268). acs.org

The interactions are diverse and contribute to the stability of the ligand-protein complex. For example, the benzothiazepine (B8601423) moiety is often involved in π-π stacking interactions with aromatic residues like Phe264 and Arg268. acs.org Specific substitutions on the phenyl rings of the benzothiazepine scaffold can form strong hydrogen bonds; an α,β-unsaturated carbonyl moiety, for instance, was shown to form a hydrogen bond with the active site-conserved residue His85. acs.org These detailed interaction maps are fundamental for structure-activity relationship (SAR) analysis and for designing new derivatives with improved binding affinity. acs.org

Quantitative Structure-Activity Relationship (QSAR) Studies

QSAR is a computational modeling method that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activity.

QSAR studies have been conducted on 2,3-dihydro-1,5-benzothiazepine derivatives to develop predictive models for their biological activity, such as α-glucosidase inhibition. nih.gov In one such study, a series of 14 derivatives was analyzed to correlate their structural features with their observed IC50 values. nih.govacs.org The resulting QSAR model demonstrated a strong correlation between the structures and their inhibitory properties, achieving a correlation coefficient (r) value of 0.9553. nih.gov Such statistically significant models are valuable because they can be used to predict the activity of new, unsynthesized compounds, thereby prioritizing synthetic efforts towards the most promising candidates. nih.gov

The power of QSAR lies in its ability to identify the specific physicochemical properties that govern a compound's efficacy. The models can quantify the contributions of various descriptors, such as electronic, steric, and hydrophobic properties. For the 2,3-dihydro-1,5-benzothiazepine series studied as α-glucosidase inhibitors, the QSAR model concluded that the biological activity could be enhanced if the phenyl ring (ring B) is substituted with electron-donating groups. nih.gov This insight allows medicinal chemists to rationally modify the scaffold to improve its performance based on a quantitative understanding of how different chemical properties influence the desired biological outcome. nih.gov

Molecular Dynamics (MD) Simulations

While molecular docking provides a static snapshot of the binding event, molecular dynamics (MD) simulations offer a dynamic view, simulating the movements of atoms and molecules over time. This allows for the assessment of the stability and behavior of the ligand-protein complex in a more realistic, solvated environment.

MD simulations have been used to validate the docking poses of 2,3-dihydro-1,5-benzothiazepine derivatives. nih.govresearchgate.net In the study of tyrosinase inhibitors, MD simulations were performed on the complex of the most potent compound with the enzyme. nih.gov The analysis of the root mean square deviation (RMSD) of the protein backbone atoms over a simulation time of 100 nanoseconds indicated that the complex remained stable, confirming that the ligand binds effectively and maintains its position in the active site. researchgate.net Similar MD studies on coumarin-benzothiazepine hybrids targeting the enzyme 1Z5M also showed stable interactions over a 200-nanosecond simulation. rsc.org These simulations provide a higher level of confidence in the binding modes predicted by docking and help to understand the dynamic behavior and binding affinity of the compounds. nih.govresearchgate.netrsc.org

Assessment of Protein-Ligand Complex Stability

A crucial step in evaluating a potential drug candidate is to assess the stability of the complex it forms with its target protein. Molecular dynamics (MD) simulations are a powerful computational technique used for this purpose, allowing researchers to observe the physical motions of atoms and molecules over time. nih.govresearchgate.net The stability of a protein-ligand complex can be qualitatively estimated by monitoring key structural parameters throughout the simulation. unipd.it

One common metric is the Root Mean Square Deviation (RMSD), which measures the average deviation of the protein's backbone atoms from their initial position. mdpi.com Lower and stable RMSD values, typically below 2.5 Å, suggest that the ligand's binding does not induce significant conformational changes and that the complex remains stable throughout the simulation. mdpi.comresearchgate.net In studies on 2,3-dihydro-1,5-benzothiazepine derivatives targeting the tyrosinase enzyme, MD simulations showed that the protein-ligand complexes achieved stable conformations, indicating effective binding. mdpi.comnih.gov

Another important parameter is the Radius of Gyration (Rg), which indicates the compactness of the protein structure. A stable Rg value during the simulation suggests that the protein's structure remains consistently compact and does not undergo unfolding events upon ligand binding. nih.gov The flexibility of individual amino acid residues within the protein can be analyzed using the Root Mean Square Fluctuation (RMSF). mdpi.com Lower RMSF values for residues in the binding site indicate that they are rigid and form stable interactions with the ligand, which is a desirable characteristic for a strong binder. mdpi.comnih.gov

Dynamic Behavior and Binding Affinity Analysis

MD simulations also provide detailed insights into the dynamic behavior of the ligand within the protein's active site and help in analyzing the specific interactions that stabilize the complex. nih.govresearchgate.net These simulations can reveal crucial intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, which are fundamental to the ligand's binding mechanism. mdpi.comresearchgate.net

For instance, in a study of 2,3-dihydro-1,5-benzothiazepine derivatives as tyrosinase inhibitors, docking and MD simulations identified key interactions. acs.org One highly active compound was shown to form a strong hydrogen bond with the residue His85, while its phenyl ring was further stabilized by π–π stacking interactions with adjacent residues like His263 and Phe264. acs.org Similarly, another potent analogue's benzothiazepine moiety was predicted to form π–π stacking interactions with residues Arg268 and Phe264. acs.org The cumulative effect of these interactions, including hydrogen bonding and π-π stacking, is critical for high inhibitory potential. researchgate.net

Beyond qualitative analysis, computational methods can estimate the binding affinity, often expressed as binding free energy. The Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) method is a widely used approach to calculate the binding free energy of a protein-ligand complex from the snapshots of an MD simulation. mdpi.com These calculations help in ranking potential inhibitors and correlating their predicted binding affinities with experimental data, such as IC₅₀ values. researchgate.net

| Compound ID | Target Enzyme | Key Interacting Residues | Interaction Types | Binding Score (kcal/mol) | IC₅₀ (μM) |

| Compound 2 | Tyrosinase | His85, His263, Phe264 | H-bond, π–π stacking | - | 1.21 acs.org |

| Compound 13 | Tyrosinase | Arg268, Phe264 | π–π stacking | -7.12 acs.org | 1.34 acs.org |

| 3'-hydroxy benzothiazepines | BChE | Not specified | H-bond, π–π interactions | - | - |

Virtual Screening and Chemical Space Exploration

The search for novel bioactive molecules is a complex endeavor, given the vastness of chemical space, which is estimated to contain up to 10⁶⁰ conceivable drug-like molecules. researchgate.net Virtual screening and chemical space exploration are computational strategies designed to navigate this immense space efficiently. researchgate.net These approaches allow researchers to screen massive virtual libraries of compounds against a biological target to identify promising "hits" for further development. nih.gov

One strategy involves the use of interactive tools to explore chemical space based on a core scaffold, such as the 2,3-dihydro-1,4-benzothiazepine nucleus. researchgate.net Software like ChemSpaX can automate the post-functionalization of a given molecular scaffold, generating large libraries of virtual derivatives by adding various substituents. rsc.org These generated structures can then be used in high-throughput computational screening applications. rsc.org

Another powerful technique is fragment-based virtual screening. This method begins by docking libraries of small molecular fragments to identify those that bind to the target's active site. nih.gov Subsequently, these fragments are elaborated or "grown" by computationally adding synthetically accessible chemical moieties, navigating the vast chemical space to create larger, more potent lead-like compounds. nih.gov This structure-guided approach has proven effective in discovering novel inhibitors for various enzymatic targets. nih.gov

In Silico ADMET Prediction

In silico ADME (Absorption, Distribution, Metabolism, and Excretion) prediction is a critical component of modern drug discovery, used to computationally evaluate the pharmacokinetic properties of a compound. mdpi.com These predictions help to identify candidates with favorable profiles early in the discovery process, reducing the likelihood of late-stage failures. Various molecular descriptors and physicochemical parameters are calculated to predict a compound's behavior in the body. mdpi.com

For a series of potential drug candidates, properties like Caco-2 cell permeability (an indicator of intestinal absorption) and human intestinal absorption (HIA) can be calculated. mdpi.com For example, compounds with a predicted log Papp greater than 0.9 x 10⁻⁶ cm/s are considered to have high Caco-2 permeability. mdpi.com Computational models can also predict whether a compound is likely to be a substrate or inhibitor of key metabolic enzymes or transporters.

| ADME Property | Predicted Value Range for Diquinothiazines | Interpretation |

| Caco-2 Permeability (log Papp in 10⁻⁶ cm/s) | 1.003–1.226 mdpi.com | High permeability |

| Human Intestinal Absorption (%) | 92.24–96.51 mdpi.com | High probability of absorption |

Note: The data in this table is for a different class of thiazine-containing compounds (diquinothiazines) and serves as an illustrative example of in silico ADME prediction.

Drug-likeness assessment evaluates whether a compound possesses physicochemical properties consistent with known oral drugs. One of the most widely used guidelines is Lipinski's Rule of Five (Ro5). acs.org This rule states that poor absorption or permeation is more likely when a compound has:

A molecular weight (MW) greater than 500 g/mol

A lipophilicity value (LogP) greater than 5

More than 5 hydrogen-bond donors (HBD)

More than 10 hydrogen-bond acceptors (HBA)

In a study of 2,4-diphenyl-2,3-dihydro-1,5-benzothiazepine (B12011759) derivatives, these properties were calculated to assess their drug-like characteristics. acs.org While many of the synthesized compounds had molecular weights and hydrogen bond donor/acceptor counts within the acceptable ranges, some exhibited LogP values greater than 5, suggesting potentially lower membrane permeability and solubility. acs.org However, other analogues were fully compliant with Ro5, indicating they possess strong drug-like properties and are promising candidates for further development. acs.org

| Compound | Molecular Weight ( g/mol ) | molLogP | H-Bond Donors | H-Bond Acceptors | Lipinski's Rule of 5 Compliance |

| 1 | 407.54 | 6.01 | 0 | 2 | Violation (LogP > 5) |

| 2 | 467.61 | 5.82 | 0 | 4 | Violation (LogP > 5) |

| 3 | 437.53 | 5.84 | 1 | 3 | Violation (LogP > 5) |

| 4 | 423.53 | 5.43 | 1 | 2 | Violation (LogP > 5) |

| 5 | 437.53 | 5.84 | 1 | 3 | Violation (LogP > 5) |

| 6 | 453.54 | 6.22 | 0 | 2 | Violation (LogP > 5) |

| 7 | 441.98 | 6.57 | 0 | 2 | Violation (LogP > 5) |

| 8 | 486.42 | 6.94 | 0 | 2 | Violation (LogP > 5) |

| 9 | 437.58 | 6.42 | 0 | 2 | Violation (LogP > 5) |

| 10 | 423.53 | 4.65 | 1 | 2 | Compliant |

| 11 | 437.53 | 4.26 | 1 | 3 | Compliant |

| 12 | 452.56 | 5.75 | 0 | 3 | Violation (LogP > 5) |

| 13 | 452.56 | 5.75 | 0 | 3 | Violation (LogP > 5) |

| 14 | 452.56 | 5.75 | 0 | 3 | Violation (LogP > 5) |

Data derived from a study on 2,4-diphenyl-2,3-dihydro-1,5-benzothiazepine analogues. acs.org

Rational Design and Lead Optimization Strategies for 2,3 Dihydro 1,4 Benzothiazepine Analogs

Scaffold Hopping and Bioisosteric Replacements

Scaffold hopping and bioisosteric replacement are powerful strategies in modern drug discovery that aim to identify novel molecular architectures with similar biological activity to a known parent molecule. researchgate.netnih.gov These techniques are particularly useful for navigating patent landscapes, improving pharmacokinetic profiles, and discovering new structure-activity relationships (SAR). researchgate.net

Bioisosteres are functional groups or molecules that possess similar physical and chemical properties, which in turn can lead to comparable biological activities. The concept of bioisosterism is often categorized into classical and non-classical replacements. Classical bioisosteres involve the substitution of atoms or groups with those having the same valency or size. In the context of 2,3-dihydro-1,4-benzothiazepine analogs, a classical bioisosteric replacement could involve the substitution of the sulfur atom with a selenium atom, or the modification of substituents on the aromatic ring.

Scaffold hopping, a more dramatic form of bioisosteric replacement, involves replacing the central core of a molecule while retaining the spatial arrangement of key functional groups responsible for biological activity. researchgate.net For the 2,3-dihydro-1,4-benzothiazepine scaffold, this could involve replacing the seven-membered thiazepine ring with other heterocyclic systems that can project substituents in a similar three-dimensional orientation. A knowledge-based approach, utilizing structural databases like the Protein Data Bank (PDB), can identify fragments from different molecular scaffolds that occupy similar binding pockets, thus guiding the design of novel scaffolds that mimic the binding mode of the original ligand. researchgate.net

For instance, the imidazo[1,2-a]pyridin-3-one scaffold has been explored as a diaza bioisosteric analogue of the structurally related aurone (B1235358) scaffold. mdpi.com This type of hopping from an oxygen-containing heterocycle to a nitrogen-containing one illustrates how core structures can be altered to potentially improve properties like metabolic stability or target selectivity. mdpi.com

| Original Scaffold/Fragment | Potential Bioisosteric Replacement/Hop | Rationale |

|---|---|---|

| 2,3-Dihydro-1,4-benzothiazepine | 2,3-Dihydro-1,4-benzodiazepine | Replacement of sulfur with a nitrogen atom, potentially altering hydrogen bonding capacity and metabolic stability. |

| Benzene (B151609) ring | Pyridine or Thiophene ring | Introduction of heteroatoms to modulate electronics, solubility, and potential for new interactions with the target. |

| Thiazepine ring | Constrained bicyclic systems | To lock the conformation of the molecule and potentially increase affinity and selectivity for the biological target. |

Fragment-Based Drug Discovery (FBDD) Applied to Benzothiazepines

Fragment-Based Drug Discovery (FBDD) has emerged as a powerful alternative to traditional high-throughput screening (HTS) for the identification of lead compounds. researchgate.netnih.gov FBDD begins by screening libraries of small, low-molecular-weight compounds (fragments) for weak binding to a biological target. nih.gov These fragment hits, which typically have high ligand efficiency, are then optimized and grown into more potent, drug-like molecules. nih.govrsc.org

The application of FBDD to the 2,3-dihydro-1,4-benzothiazepine scaffold would involve several key steps. Initially, a fragment library, often containing a few thousand diverse compounds, would be screened against the target of interest using biophysical techniques such as X-ray crystallography, Nuclear Magnetic Resonance (NMR) spectroscopy, or Surface Plasmon Resonance (SPR). researchgate.netnih.gov These methods are sensitive enough to detect the weak interactions between the fragments and the target protein.

Once fragment hits are identified and their binding modes are characterized, they can be optimized through several strategies. One approach is "fragment growing," where the initial fragment is extended to occupy adjacent binding pockets and form additional interactions with the target, thereby increasing affinity. rsc.org Another strategy is "fragment linking," where two or more fragments that bind to different, nearby sites on the target are connected to create a single, more potent molecule. rsc.org

For the 2,3-dihydro-1,4-benzothiazepine scaffold, FBDD could be used to identify novel substituents for the aromatic ring or the thiazepine ring that enhance binding affinity and selectivity. For example, a fragment corresponding to a substituted phenyl group might be identified as a binder, which could then be incorporated into the benzothiazepine (B8601423) scaffold to generate a new series of analogs for further optimization.

| Step | Description | Techniques |

|---|---|---|

| 1. Fragment Library Screening | Screening a library of low-molecular-weight fragments against the biological target. | NMR, X-ray Crystallography, SPR |

| 2. Hit Identification and Validation | Identifying and confirming fragments that bind to the target. | Biophysical assays |

| 3. Structural Biology | Determining the binding mode of the fragment hits to the target protein. | X-ray Crystallography, NMR |

| 4. Fragment Optimization | Growing or linking fragments to increase potency and develop lead compounds. | Medicinal chemistry synthesis |

Targeted Analog Synthesis for Enhanced Potency and Selectivity

Targeted analog synthesis involves the rational design and synthesis of specific molecules based on a known structure-activity relationship (SAR) to improve potency and selectivity. This approach relies on a detailed understanding of how different structural features of a molecule contribute to its biological activity.

For the 2,3-dihydro-1,4-benzothiazepine scaffold, targeted synthesis can be employed to explore the effects of various substituents at different positions on the molecule. For example, a study on a series of 2,3-dihydro-1,5-benzothiazepine derivatives as α-glucosidase inhibitors revealed important SAR insights. nih.govacs.org It was found that the nature and position of substituents on the phenyl ring attached to the thiazepine core significantly influenced the inhibitory activity. nih.gov

For instance, the presence of electron-withdrawing or electron-donating groups at specific positions on the phenyl ring could lead to a substantial increase or decrease in potency. Kinetic studies of the most active derivatives can further elucidate the mechanism of action, such as whether the inhibition is competitive, non-competitive, or uncompetitive. nih.gov This information is crucial for designing next-generation analogs with improved target engagement.

The synthesis of these targeted analogs often involves well-established chemical reactions. For example, the reaction of an appropriately substituted 2-aminothiophenol (B119425) with a suitable chalcone (B49325) derivative can yield the desired 2,3-dihydro-1,5-benzothiazepine core, which can then be further modified. nih.govacs.org

| Position of Substitution | Type of Substituent | Effect on Activity (Hypothetical) |

|---|---|---|

| Phenyl ring at C2 | Electron-withdrawing group (e.g., -Cl, -NO2) | May enhance potency by forming specific interactions with the target's active site. |

| Phenyl ring at C2 | Electron-donating group (e.g., -OCH3, -CH3) | Could increase or decrease activity depending on the electronic requirements of the binding pocket. |

| Benzene ring of the core | Hydrophilic groups (e.g., -OH, -COOH) | May improve aqueous solubility and pharmacokinetic properties. |

Combinatorial Chemistry Approaches in Benzothiazepine Libraries

Combinatorial chemistry is a powerful tool for the rapid synthesis of large numbers of diverse compounds, known as chemical libraries. nih.gov These libraries can then be screened for biological activity to identify new lead compounds. The application of combinatorial chemistry to the 2,3-dihydro-1,4-benzothiazepine scaffold allows for the systematic exploration of a wide range of structural variations.

Both solid-phase and solution-phase combinatorial synthesis methods can be employed to generate benzothiazepine libraries. In solid-phase synthesis, the growing molecule is attached to a solid support, which facilitates purification by simple filtration and washing. This approach has been successfully used for the parallel synthesis of 1,3-dihydro-1,4-benzodiazepine-2-ones, a structurally related class of compounds. nih.gov

Solution-phase parallel synthesis offers the advantage of easier reaction monitoring and the ability to use a wider range of chemical reactions. Practical and efficient parallel methods have been developed for the synthesis of 7,8-disubstituted 2,3-dihydro-1,5-benzothiazepin-4(5H)-ones and 3,7,8-trisubstituted 2,3-dihydro-1,5-benzothiazepin-4(5H)-ones. acs.org These methods allow for the introduction of diversity at multiple points on the benzothiazepine scaffold.

The construction of a combinatorial library of 2,3-dihydro-1,4-benzothiazepines would typically involve the use of a set of diverse building blocks. For example, a library could be generated by reacting a variety of substituted 2-aminothiophenols with a collection of different α,β-unsaturated carbonyl compounds. Further diversity can be introduced by subsequent reactions to modify the initial products. The resulting library of compounds can then be screened in high-throughput assays to identify molecules with the desired biological activity. researchgate.net

| Building Block 1 (e.g., Substituted 2-Aminothiophenols) | Building Block 2 (e.g., α,β-Unsaturated Carbonyls) | Resulting Diversity |

|---|---|---|

| 2-Amino-4-chlorothiophenol | Chalcone | A diverse library of 2,3-dihydro-1,4-benzothiazepine analogs with various substitution patterns on both the benzene and thiazepine rings. |

| 2-Amino-5-methylthiophenol | Cinnamaldehyde | |

| 2-Aminothiophenol-4-carboxylic acid | Methyl vinyl ketone |

Future Directions and Emerging Research Avenues for 5 Methyl 2,3 Dihydro 1,4 Benzothiazepine

Exploration of Novel Biochemical Targets and Therapeutic Applications

The benzothiazepine (B8601423) nucleus is a versatile pharmacophore, with derivatives demonstrating a wide array of pharmacological activities, including but not limited to anticancer, antidiabetic, anti-inflammatory, and central nervous system (CNS) depressant effects. nih.gov A primary future direction is the systematic exploration of novel biochemical targets for derivatives of 5-Methyl-2,3-dihydro-1,4-benzothiazepine, moving beyond their classical roles.

Research into related 1,5-benzothiazepine (B1259763) derivatives has highlighted their potential as inhibitors of enzymes like α-glucosidase, suggesting applications in diabetes management. nih.govacs.org Future studies could focus on designing 5-Methyl-2,3-dihydro-1,4-benzothiazepine analogues that selectively target other key enzymes implicated in metabolic disorders. Furthermore, the anticancer properties of some benzothiazepines, which have shown cytotoxic activity against various cancer cell lines, open the door for investigating new derivatives as potential oncologic therapies. nih.govresearchgate.net The structural features of these compounds, such as halogenated phenyl substitutions, have been noted to significantly influence their biological activity. nih.gov

Another promising area is the development of derivatives with neuroprotective properties. Certain benzothiazepine compounds are known to interact with the central nervous system, and future research could aim to identify novel targets within neuronal pathways to address neurodegenerative diseases. researchgate.netbohrium.com The diverse biological activities of benzothiazepine derivatives suggest that a broad screening approach against a panel of novel biochemical targets could uncover unexpected therapeutic applications.

| Potential Therapeutic Area | Investigated Activity in Related Compounds | Potential Biochemical Targets |

| Oncology | Cytotoxicity against cancer cell lines (e.g., HeLa, A549, HT29, MCF-7). nih.gov | Tyrosine kinases, other enzymes in cell signaling pathways. researchgate.net |

| Metabolic Disorders | α-glucosidase inhibition. chemrevlett.com | Glycogen synthase kinase-3β, other metabolic enzymes. researchgate.net |

| Infectious Diseases | Antibacterial and antifungal activity. derpharmachemica.com | Bacterial and fungal cellular machinery. |

| Neurodegenerative Diseases | CNS depressant effects, neuroprotection. nih.govresearchgate.net | CNS receptors, enzymes involved in neuronal pathways. bohrium.com |

| Cardiovascular Diseases | Calcium channel antagonism, antihypertensive effects. nih.govderpharmachemica.com | L-type calcium channels, angiotensin-converting enzyme (ACE). bohrium.comderpharmachemica.com |

Advanced Synthetic Methodologies for Complex Derivatives

The synthesis of the 2,3-dihydro-1,5-benzothiazepine core typically involves the cyclocondensation of 2-aminothiophenols with α,β-unsaturated carbonyl compounds like chalcones. nih.govresearchgate.net While effective, future research will focus on developing more advanced and efficient synthetic methodologies to create structurally complex and diverse libraries of 5-Methyl-2,3-dihydro-1,4-benzothiazepine derivatives.

Green chemistry approaches are gaining prominence, utilizing environmentally benign solvents and catalysts. For instance, the use of polyethylene (B3416737) glycol (PEG-400) and hexafluoro-2-propanol has been shown to facilitate high-yield synthesis of benzothiazepine derivatives under mild conditions. nih.govrsc.org Future methodologies will likely expand on these principles, exploring novel catalysts and solvent systems to improve reaction efficiency and reduce environmental impact. nih.gov

Furthermore, the development of one-pot multicomponent reactions will be crucial for generating molecular diversity. These strategies allow for the construction of complex molecules from simple starting materials in a single step, streamlining the synthetic process. nih.gov The ability to readily introduce a wide range of substituents at various positions on the 5-Methyl-2,3-dihydro-1,4-benzothiazepine scaffold is essential for structure-activity relationship (SAR) studies and the optimization of lead compounds.

Integration of Artificial Intelligence and Machine Learning in Drug Discovery

The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the discovery and development of novel 5-Methyl-2,3-dihydro-1,4-benzothiazepine derivatives. nih.govijettjournal.org These computational tools can analyze vast datasets to identify promising drug candidates with greater speed and accuracy than traditional methods. nih.gov

Machine learning algorithms can be employed for virtual screening of large chemical libraries to identify compounds with a high probability of binding to a specific biological target. mdpi.com For 5-Methyl-2,3-dihydro-1,4-benzothiazepine, this could involve screening for derivatives that are likely to interact with newly identified biochemical targets. Furthermore, AI can be used to predict the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of novel derivatives, helping to prioritize compounds with favorable pharmacokinetic profiles early in the discovery process. nih.gov

Development of Advanced Computational Models for Prediction and Design

Building upon the integration of AI, the development of more sophisticated computational models will be instrumental in guiding the design of new 5-Methyl-2,3-dihydro-1,4-benzothiazepine derivatives. Molecular docking and molecular dynamics (MD) simulations are already used to understand the binding modes of benzothiazepine analogues with their target proteins. nih.govacs.org

Future research will focus on creating more accurate and predictive computational models. This includes the development of refined scoring functions for molecular docking to better predict binding affinities. mdpi.com Advanced MD simulations can provide deeper insights into the dynamic behavior of the drug-target complex, revealing key interactions that are essential for biological activity. acs.org These simulations can help in understanding the stability of the protein-ligand complex and in identifying potential resistance mutations. acs.org

Quantitative Structure-Activity Relationship (QSAR) studies will also play a crucial role. acs.org By developing robust QSAR models, researchers can establish a mathematical relationship between the chemical structure of 5-Methyl-2,3-dihydro-1,4-benzothiazepine derivatives and their biological activity. These models can then be used to predict the activity of virtual compounds, guiding the synthesis of the most promising candidates and accelerating the drug development pipeline. acs.org

Q & A

Q. What are the common synthetic routes for 5-Methyl-2,3-dihydro-1,4-benzothiazepine and its derivatives?

Methodological Answer: Synthesis typically involves cyclization or substitution reactions. For example:

- Modified PICT Method : Substituted benzothiazepines can be synthesized by reacting thiol-containing precursors with electrophilic partners under basic conditions. Reaction times vary (e.g., 16–48 hours), and products are characterized as solids or oils .

- Acylation Strategies : Acylation of core benzothiazepine structures with chlorides (e.g., 2,4-dichlorobenzoyl chloride) under controlled pH (e.g., Na₂CO₃ in aqueous conditions) yields derivatives .

- Key Reagents : Lithium hydride (LiH) or sodium hydride (NaH) in dimethylformamide (DMF) facilitates N-alkylation/arylation .

Q. Example Reaction Table

| Derivative | Reaction Time | Physical Form | Yield (%) | Key Spectral Data (IR/NMR) |

|---|---|---|---|---|

| 5-Methyl-2,3-dihydro analog | 24 h | Colorless solid | 65–75 | IR: 1594 cm⁻¹ (C=N); ¹H NMR: δ 3.2 (s, CH₃) |

Q. How can researchers characterize the structure of 5-Methyl-2,3-dihydro-1,4-benzothiazepine using spectroscopic methods?

Methodological Answer:

Q. What in vitro assays are typically employed to assess the biological activity of benzothiazepine derivatives?

Methodological Answer:

- Antibacterial Screening : Agar diffusion assays against Gram-positive/negative strains (e.g., S. aureus, E. coli) with MIC values .

- Enzyme Inhibition : Lipoxygenase or dipeptidyl peptidase-IV (DPP-IV) inhibition assays using spectrophotometric methods (IC₅₀ determination) .

- Cytotoxicity : MTT assays on cell lines (e.g., HepG2) to evaluate preliminary safety .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize the pharmacological profile of 5-Methyl-2,3-dihydro-1,4-benzothiazepine derivatives?

Methodological Answer:

- Substituent Variation : Introduce alkyl/aryl groups at positions 5 or 8 to modulate lipophilicity and binding affinity. For example, 8-methoxy derivatives show enhanced antibacterial activity .

- Bioisosteric Replacement : Replace sulfur with oxygen (benzoxazepine analogs) to study metabolic stability .

- Pharmacophore Mapping : Use docking studies to identify critical interactions (e.g., hydrogen bonding with DPP-IV catalytic triad) .

Q. What advanced computational methods are utilized to predict the binding affinity of benzothiazepine derivatives to target enzymes or receptors?

Methodological Answer:

- Molecular Dynamics (MD) Simulations : Assess ligand-receptor stability over 50–100 ns trajectories (e.g., GROMACS/AMBER) .

- Quantum Mechanics/Molecular Mechanics (QM/MM) : Evaluate electronic interactions in enzyme active sites (e.g., cysteine protease inhibition) .

- Free Energy Perturbation (FEP) : Calculate relative binding free energies for substituent optimization .

Q. How should researchers address contradictory data in biological evaluations of benzothiazepine analogs?

Methodological Answer:

- Dose-Response Reproducibility : Repeat assays across multiple batches (≥3 replicates) to rule out batch variability .

- Orthogonal Assays : Validate enzyme inhibition results with cellular assays (e.g., DPP-IV inhibition vs. glucose uptake in hepatocytes) .

- Meta-Analysis : Systematically review literature to identify confounding factors (e.g., solvent effects in cytotoxicity assays) .

Q. What strategies are recommended for assessing the toxicological profile of novel benzothiazepine derivatives in preclinical studies?

Methodological Answer:

- Genotoxicity Screening : Ames test (bacterial reverse mutation) and micronucleus assay (in vitro/in vivo) to evaluate mutagenicity .

- Subacute Toxicity : 28-day rodent studies with histopathological analysis of liver/kidney .

- ADME Profiling : LC-MS/MS-based pharmacokinetic studies to assess bioavailability and metabolite formation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.